2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Description
Propriétés
IUPAC Name |
2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGZHEQRIPMHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431341 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106635-86-3 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Quinolinamine, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Introduction of the 2-Methoxy Group
The 2-methoxy group is introduced post-synthesis through a multi-step sequence:
-
Protection of the 8-Amino Group : Conversion to a phthalimide derivative prevents unwanted side reactions.
-
N-Oxide Formation : Treatment with m-chloroperbenzoic acid generates the quinoline N-oxide.
-
Chlorination and Methoxylation : Chlorination at position 2 followed by nucleophilic substitution with sodium methoxide installs the methoxy group.
Reaction Conditions :
Optimization and Process Chemistry
Yield Improvement Strategies
Both routes suffer from low overall yields (7–8%), primarily due to multiple functionalization steps. Key optimizations include:
Solvent and Reagent Selection
-
Skraup Reaction : Glycerol or methyl vinyl ketone as cyclizing agents in sulfuric acid.
-
Phenoxy Coupling : Polar aprotic solvents (e.g., NMP) with potassium carbonate as a base.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Veratrol) | Route 2 (2-Fluoroanisole) |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Number of Steps | 6 | 5 |
| Overall Yield | 7% | 8% |
| Key Challenge | Selective demethylation | Fluorine displacement |
| Scalability | Moderate | High |
Industrial-Scale Considerations
Patent US6479660B1 discloses a scalable procedure for the 8-nitro intermediate, emphasizing:
Analyse Des Réactions Chimiques
Types de réactions : L-765314 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes méthoxy sur le cycle de la quinazoline.
Réduction : Les réactions de réduction peuvent cibler le cycle de la quinazoline ou la partie pipérazine.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou méthoxy.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes de quinazoline, tandis que la réduction peut produire divers dérivés réduits du cycle de la quinazoline .
4. Applications de la recherche scientifique
L-765314 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les propriétés et les réactions des antagonistes des récepteurs adrénergiques alpha-1B.
Biologie : Enquête sur ses effets sur la synthèse de la mélanine et la régulation de l'activité de la tyrosinase.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs adrénergiques.
5. Mécanisme d'action
L-765314 exerce ses effets en se liant sélectivement et en antagonisant le récepteur adrénergique alpha-1B. Cette interaction inhibe l'activité du récepteur, ce qui entraîne une diminution de la vasoconstriction et de la régulation de la pression artérielle . De plus, il a été démontré que L-765314 régularise à la baisse l'activité de la tyrosinase par l'inhibition de la protéine kinase C, ce qui affecte la synthèse de la mélanine .
Composés similaires :
Prazosin : Un autre antagoniste des récepteurs adrénergiques alpha-1 utilisé pour traiter l'hypertension artérielle.
Terazosin : Similaire au prazosin, utilisé pour l'hypertension et l'hypertrophie bénigne de la prostate.
Unicité de L-765314 : L-765314 est unique en raison de sa forte sélectivité pour le sous-type de récepteur adrénergique alpha-1B, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ce récepteur dans divers processus physiologiques. Contrairement à certains autres antagonistes des récepteurs adrénergiques alpha-1, L-765314 ne traverse pas la barrière hémato-encéphalique, limitant ses effets aux tissus périphériques .
Applications De Recherche Scientifique
Malaria Treatment and Prevention
Tafenoquine has been extensively studied for its effectiveness against Plasmodium vivax. It is notable for its long half-life, allowing for a single-dose regimen compared to traditional treatments that require multiple doses.
- Case Study : A randomized controlled trial published in The Journal of Infectious Diseases demonstrated that a loading dose of Tafenoquine followed by weekly doses effectively prevented malaria in a cohort of Thai soldiers. Participants receiving Tafenoquine showed a significant reduction in malaria incidence compared to those on placebo .
Leishmaniasis Treatment
Recent studies have explored Tafenoquine's potential in treating leishmaniasis, a disease caused by protozoan parasites. Initial findings suggest that Tafenoquine can eliminate both the visceral and cutaneous forms of leishmaniasis in preclinical models .
Efficacy Studies
Table 1 summarizes key clinical trials assessing the efficacy of Tafenoquine:
Pharmacokinetics
Tafenoquine exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
- Half-life : Approximately 15 days, facilitating prolonged therapeutic effects.
- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes, indicating potential drug interactions .
Safety and Side Effects
Tafenoquine has been associated with some adverse effects, primarily gastrointestinal disturbances and potential hemolytic anemia in G6PD-deficient individuals. Monitoring for these side effects is essential during treatment.
Mécanisme D'action
L-765314 exerts its effects by selectively binding to and antagonizing the alpha-1B adrenergic receptor. This interaction inhibits the receptor’s activity, leading to a decrease in vasoconstriction and blood pressure regulation . Additionally, L-765314 has been shown to downregulate tyrosinase activity via inhibition of protein kinase C, which affects melanin synthesis .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine with structurally and functionally related compounds:
Structural and Functional Analogues
Key Structural Determinants of Activity
Position 8 Substitution: The amino group in the target compound contributes to its inactivity in skin sensitization, contrasting with the nitro group in Compound 278, which promotes electrophilic reactivity . Tafenoquine’s 1,4-pentanediamine chain enhances pharmacokinetics (e.g., prolonged half-life) and antimalarial efficacy .
Electron-Deficient Quinoline Core: Electron-withdrawing groups (e.g., nitro in Compound 278) increase electrophilicity, enabling covalent binding to nucleophilic residues in proteins. The absence of such groups in the target compound reduces this reactivity .
However, polar atoms (e.g., methoxy groups) may reduce skin sensitization by limiting protein binding .
Antimalarial Drug Development
While the target compound itself lacks antimalarial activity, its structural framework is pivotal in designing 8-aminoquinolines like tafenoquine. Clinical trials demonstrate tafenoquine’s superiority over primaquine in preventing Plasmodium vivax relapse, attributed to its extended half-life and single-dose efficacy .
Activité Biologique
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS No. 106635-86-3) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17F3N2O3
- Molecular Weight : 378.35 g/mol
- Structure : The compound features a quinoline core substituted with methoxy, methyl, and trifluoromethyl groups, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Activity : Compounds in the quinoline family have demonstrated significant anti-inflammatory properties. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
- Anticancer Potential : Some studies suggest that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 700 nM | |
| COX Inhibition | Significant | |
| Cytotoxicity | GI50 = 10 nM |
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective properties of related quinoline compounds. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential use in neurodegenerative disease therapies .
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .
- Cytotoxicity Against Cancer Cells : A recent investigation highlighted the cytotoxic effects of quinoline derivatives on leukemia cell lines, with some compounds showing promising results in inhibiting cell proliferation .
Q & A
Basic Research Questions
Q. How does the substitution at position 8 of the quinoline ring influence biological activity?
- Methodological Answer : The substitution at position 8 (e.g., amine vs. nitro group) alters electron density in the quinoline ring. For example, replacing the amine with a nitro group (electron-withdrawing) increases electrophilic reactivity, promoting interactions with nucleophilic residues in proteins. This can be tested using in vitro assays measuring covalent binding to skin proteins or computational methods like similarity analysis (e.g., comparing MaxPos and MaxNeg values between analogs) .
- Experimental Design : Synthesize analogs with varying substituents at position 8 and evaluate their sensitization potential using the Local Lymph Node Assay (LLNA) or KeratinoSens™ assay. Pair this with density functional theory (DFT) calculations to model electron distribution.
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers high sensitivity (detection limits ~1 ng/mL) for plasma quantification. For enantiomer-specific analysis, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimize mobile phase composition (e.g., hexane/isopropanol with trifluoroacetic acid) to resolve stereoisomers .
- Validation Parameters : Include linearity (1–1000 ng/mL), precision (intra-day CV <15%), and recovery (>80%) using spiked plasma samples.
Q. How is the compound synthesized, and what are key characterization techniques?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution at position 5 of the quinoline core using 3-(trifluoromethyl)phenol. The amine at position 8 is introduced via palladium-catalyzed Buchwald-Hartwig amination. Key characterization includes:
- NMR : Confirm regiochemistry via H and C chemical shifts (e.g., methoxy groups at δ ~3.8–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 463.4926 for CHFNO) .
Advanced Research Questions
Q. What structural features differentiate skin sensitizers from non-sensitizers in quinoline derivatives?
- Methodological Answer : Polar heteroatoms (e.g., methoxy groups) and absence of long-chain substituents on the amine reduce sensitization risk. For example, compound 33 (no substitution at the amine) shows lower similarity to sensitizers compared to analogs with bulky side chains. Use 3D-QSAR models or machine learning (e.g., c-RASAR) to predict activity based on descriptors like topological polar surface area (TPSA) .
- Data Contradiction Analysis : Resolve discrepancies between in silico predictions and in vivo results by validating with human cell line activation tests (h-CLAT).
Q. How can enantiomer-specific pharmacokinetics be studied for this compound?
- Methodological Answer : Develop a chiral LC-MS/MS method with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of acetonitrile/ammonium acetate. Monitor enantiomer ratios in plasma over time to assess stereoselective metabolism. Pharmacokinetic parameters (e.g., AUC, t) should be calculated using non-compartmental analysis (NCA) software .
- Advanced Application : Compare enantiomer clearance in cytochrome P450 knockout models to identify metabolic pathways.
Q. What mechanistic insights explain the antimalarial efficacy of related 8-aminoquinolines like Tafenoquine?
- Methodological Answer : Tafenoquine (a derivative of this compound) targets Plasmodium vivax hypnozoites via redox cycling, generating reactive oxygen species (ROS). Validate this using in vitro liver-stage assays with luciferase-expressing parasites and ROS inhibitors (e.g., N-acetylcysteine). Compare with primaquine to assess cross-resistance .
- In Vivo Models : Use rhesus monkeys infected with Plasmodium cynomolgi to evaluate relapse prevention efficacy. Monitor parasitemia via qPCR and liver biopsy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
